(2S)-Glycerol-O-beta-D-galactopyranoside

Description

Nomenclature and Stereoisomeric Considerations in Academic Contexts

The systematic name, (2S)-Glycerol-O-beta-D-galactopyranoside, precisely defines the molecule's stereochemistry, which is crucial for its chemical identity and biological function. nih.gov This nomenclature can be broken down into its constituent parts:

Glycerol (B35011) : A simple three-carbon alcohol with hydroxyl groups at each carbon.

(2S) : This designation specifies the stereochemical configuration at the second carbon of the glycerol backbone.

D-galactopyranoside : This indicates the sugar component is galactose in its D-form and exists as a six-membered ring (pyranose).

beta (β) : This refers to the anomeric configuration of the glycosidic bond that links the galactose sugar to the glycerol. In the β-configuration, the bond at the anomeric carbon (C1 of galactose) is oriented in the same plane as the CH₂OH group of the sugar.

The study of this compound is deeply connected to its various isomers—molecules with the same chemical formula but different spatial arrangements. wikipedia.org These subtle structural differences can lead to significant variations in their properties and biological roles.

Key Stereoisomers:

Anomers : The most researched galactosylglycerols are often the alpha (α) anomers. A prominent example is floridoside , or 2-O-α-D-galactopyranosylglycerol, a compound widely found in red algae where it acts as a primary product of photosynthesis and an osmolyte. nih.govresearchgate.netresearchgate.netyork.ac.uk The key difference lies in the glycosidic bond; floridoside has an α-linkage, contrasting with the β-linkage in the subject compound.

Enantiomers of the Glycerol Moiety : The chirality of the glycerol backbone is another source of isomerism. While the focus compound has a (2S) configuration, its (2R) counterpart, (2R)-Glycerol-O-beta-D-galactopyranoside , also exists and is used in biochemical research as a substrate for enzymes like β-galactosidase. medchemexpress.comcaymanchem.comscbt.com This isomer is also known by the synonym 3-O-β-D-Galactopyranosyl-sn-glycerol. medchemexpress.comglpbio.comcymitquimica.com

Positional Isomers : The galactose unit can attach to either the primary (C1 or C3) or secondary (C2) hydroxyl group of the glycerol. Floridoside is a 2-O-substituted glycerol. nih.gov Another related compound, isofloridoside , is 1-O-α-D-galactopyranosylglycerol. mdpi.comnih.gov Isofloridoside itself can exist as D- and L-isomers, which refer to the chirality of the glycerol moiety. researchgate.netresearchgate.netnih.gov

The precise combination of these stereochemical features—the anomeric linkage (α or β), the glycerol configuration ((R) or (S)), and the position of linkage—gives rise to a variety of distinct molecules.

| Compound Name | Glycerol Configuration | Anomeric Linkage | Linkage Position | Common Name/Significance |

|---|---|---|---|---|

| This compound | 2S | β (beta) | Not specified in name (typically C1 or C3) | Subject of this article. |

| (2R)-Glycerol-O-beta-D-galactopyranoside | 2R | β (beta) | C1 (also named 3-O-β-D-Galactopyranosyl-sn-glycerol) | Biochemical substrate for lac operon enzymes. medchemexpress.comcaymanchem.com |

| 2-O-α-D-galactopyranosyl-(2S)-glycerol | 2S | α (alpha) | C2 | Floridoside (natural form). nih.govresearchgate.net |

| 1-O-α-D-galactopyranosyl-glycerol | D or L | α (alpha) | C1 | Isofloridoside, found in red algae. nih.gov |

Structural Classification within Glycosylglycerols and Glycolipids

This compound belongs to a well-defined hierarchy of organic molecules. Its classification begins at the broad level of glycolipids and narrows to the specific category of glycosylglycerols.

Glycolipids : These are broadly defined as any molecule consisting of a carbohydrate moiety attached to a lipid backbone. britannica.comwikipedia.org Glycolipids are essential components of cell membranes, where their carbohydrate portions are exposed on the cell surface, playing roles in cell recognition and adhesion. britannica.com They are generally classified based on their lipid component, with the two main classes being glycosphingolipids (built on a sphingosine (B13886) backbone) and glycoglycerolipids (built on a glycerol backbone). geeksforgeeks.orgcreative-biolabs.comnih.gov

Glyceroglycolipids : This subclass of glycolipids is characterized by a glycerol backbone. geeksforgeeks.org this compound fits squarely into this category. Glyceroglycolipids are particularly abundant in the photosynthetic membranes of plants, algae, and cyanobacteria. wikipedia.orggeeksforgeeks.org A further distinction can be made within this group. Many well-known glyceroglycolipids, such as galactolipids found in chloroplasts, are diacylglycerols, meaning they have fatty acids esterified to the glycerol backbone in addition to the sugar. wikipedia.orgnih.gov The subject compound, lacking these fatty acid chains, represents a simpler form of a glyceroglycolipid.

Glycosylglycerols : This term is often used more specifically for compounds where one or more sugar units are linked to a glycerol molecule, without the presence of fatty acids. chemicalbook.comebi.ac.ukresearchgate.net Therefore, this compound is a prime example of a glycosylglycerol.

| Classification Level | Description | Relevance to Compound |

|---|---|---|

| Glycolipid | Lipids with a covalently bound carbohydrate. wikipedia.org | The broadest class to which the compound belongs. |

| Glyceroglycolipid | Glycolipids with a glycerol backbone. geeksforgeeks.org | Defines the nature of the lipid component as glycerol. |

| Glycosylglycerol | A glycoside formed by the condensation of a glycerol hydroxyl group with a sugar. ebi.ac.uk | A more specific term for this simple glycerol-sugar conjugate. |

| Galactosylglycerol (B43771) | A glycosylglycerol where the sugar is specifically galactose. | Specifies the carbohydrate moiety of the compound. |

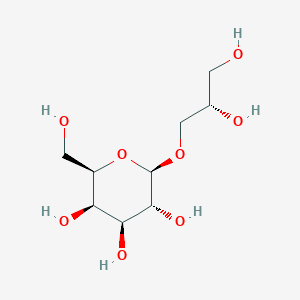

Structure

3D Structure

Properties

Molecular Formula |

C9H18O8 |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1 |

InChI Key |

NHJUPBDCSOGIKX-XEFZRCJWSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Presence in Marine Organisms and Algae

In the marine environment, the presence of galactosylglycerols is particularly prominent in red algae (Rhodophyta). The compound of interest, (2S)-Glycerol-O-beta-D-galactopyranoside, is specifically referred to as D-isofloridoside in this context. It often co-occurs with its anomer, floridoside (2-α-O-D-galactopyranosyl glycerol). researchgate.netnih.gov

Research has identified isofloridoside in various species of red algae. For example, in Porphyra columbina, both D- and L-isofloridoside have been recorded, with concentrations of L-isofloridoside sometimes exceeding that of floridoside. nih.gov Similarly, high concentrations of isofloridoside have been found in Pyropia haitanensis and Gloiopeltis furcata. tandfonline.com The relative amounts of these compounds can exhibit marked changes throughout the seasons. nih.gov

The primary photosynthetic products in red algae, floridoside and isofloridoside, are known to function as compatible solutes. nih.gov These small organic molecules are accumulated in the cytoplasm to adjust the cell's osmotic potential in response to environmental stressors like changes in salinity, temperature, and light exposure characteristic of intertidal zones. researchgate.netresearchgate.net Studies have shown that red algae inhabiting higher levels in the intertidal zone, which experience more extreme environmental fluctuations, contain higher concentrations of floridoside and isofloridoside. researchgate.net This accumulation helps the organisms maintain cellular turgor and protect metabolic functions from the detrimental effects of high salt concentrations or desiccation. The expression of genes encoding for isofloridoside phosphate (B84403) synthase in the red alga Galdieria sulphuraria has been shown to increase salt tolerance, confirming its crucial role in osmotic acclimation. nih.gov

Occurrence in Terrestrial Plants

In terrestrial plants, this compound is a core component of a major class of lipids known as galactoglycerolipids or galactolipids. These are primarily found as monogalactosyldiacylglycerols (MGDG) and digalactosyldiacylglycerols (DGDG), where one or two galactose units are attached to a diacylglycerol backbone. The (2S)-glycerol configuration is often designated as sn-3 in the context of glycerol (B35011) stereochemistry.

Research has led to the isolation and characterization of acylated derivatives of this compound from several plant families.

Euphorbiaceae: Various species within this family have been found to contain these galactolipids. For instance, (2S)-2,3-O-di-(hexadecanoyl)-glyceryl-β-D-galactopyranoside and (2S)-3-O-(9, 12-octadecadienoyl)-glyceryl-β-D-galactopyranoside were isolated from Euphorbia nicaeensis. Other related compounds have been identified in Euphorbia cyparissias and Euphorbia helioscopia.

Rosa canina (Rose Hip): The fruit of the rose hip is a notable source of the galactolipid (2S)-1,2-di-O-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]-3-O-beta-d-galactopyranosyl glycerol. This specific compound is often referred to by the acronym GOPO.

Capsicum annuum (Bell Pepper): Derivatives of this compound have also been reported in bell peppers. Specifically, 1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol has been identified in this species.

| Family/Species | Specific Compound Derivative Identified |

|---|---|

| Euphorbiaceae (Euphorbia nicaeensis) | (2S)-2,3-O-di-(hexadecanoyl)-glyceryl-β-D-galactopyranoside |

| Euphorbiaceae (Euphorbia cyparissias) | 2,3-O-di-(9, 12, 15-octadecatrienoyl)-glyceryl-β-D-galactopyranoside |

| Rosaceae (Rosa canina) | (2S)-1,2-di-O-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]-3-O-beta-d-galactopyranosyl glycerol (GOPO) |

| Solanaceae (Capsicum annuum) | 1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol |

Galactolipids are not uniformly distributed within plant cells; they are the hallmark lipids of photosynthetic membranes. Monogalactosyldiacylglycerol (B12364196) (MGDG), which is built upon the this compound structure, is the most abundant lipid class in the thylakoid membranes of chloroplasts, making up approximately 50% of the total lipid content. These lipids are synthesized in the chloroplast envelope membranes. Their presence is integral to the structure and function of the photosystems essential for photosynthesis. The unique physicochemical properties of MGDG are critical for the proper biogenesis and maintenance of the highly curved membrane regions within the thylakoids.

Detection in Microorganisms (e.g., Cryptococcus neoformans)

The occurrence of this compound extends to the kingdom Fungi. The compound, designated as 1-O-(2R)-Glycerol-b-D-galactopyranoside (an equivalent nomenclature), has been reported to be present in the skin tumor of the pathogenic yeast Cryptococcus neoformans. This organism is known for its complex polysaccharide capsule, which is a key virulence factor, and the presence of this galactosylglycerol (B43771) indicates its involvement in the organism's biochemistry.

Comparative Analysis of Occurrence Across Biological Kingdoms

The distribution of this compound and its derivatives showcases its versatile roles in different life forms.

| Biological Kingdom | Organism Type | Form of Compound | Primary Role/Location |

|---|---|---|---|

| Plantae | Marine Red Algae | D-isofloridoside (unacylated) | Cytoplasmic osmolyte for stress response |

| Plantae | Terrestrial Plants | Acylated derivatives (MGDG) | Structural component of chloroplast thylakoid membranes |

| Fungi | Yeast (Cryptococcus neoformans) | Glycerol-O-beta-D-galactopyranoside | Component identified in pathogenic contexts |

In marine algae , it primarily functions as a soluble, unacylated osmolyte (isofloridoside) essential for surviving saline environments. In terrestrial plants , it is a fundamental, acylated building block (MGDG) of the photosynthetic machinery within chloroplasts. Its presence in the fungus Cryptococcus neoformans suggests a role in its cellular composition, although this is less characterized than its functions in plants. This distribution highlights the evolutionary adaptation of a core molecular structure for vastly different biological functions, from physiological regulation to constituting the essential membranes for photosynthesis.

Biosynthesis and Enzymatic Production

Endogenous Biosynthetic Pathways

In organisms like red algae, (2S)-Glycerol-O-beta-D-galactopyranoside, or floridoside, serves as a primary product of photosynthesis and a dynamic carbon reserve. nih.gov Its biosynthesis is a multi-step enzymatic process. The pathway is thought to involve the transfer of a galactosyl unit from a UDP-galactose pool to glycerol (B35011) 3-phosphate (G3P). nih.gov

The key steps in this proposed pathway are:

Formation of Precursors: The pathway begins with the synthesis of the two essential precursors: UDP-galactose and glycerol 3-phosphate. UDP-galactose is typically formed from UDP-glucose through the action of UDP-glucose-4-epimerase. nih.gov Glycerol 3-phosphate can be generated from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), or from glycerol by glycerol kinase (GK). nih.govnih.gov

Condensation Step: A trehalose-6-phosphate (B3052756) synthase (TPS)-like enzyme catalyzes the condensation of UDP-galactose and glycerol 3-phosphate to form floridoside-phosphate. nih.gov

Dephosphorylation: In the final step, a specific phosphatase, trehalose-6-phosphate phosphatase (TPP), removes the phosphate group from floridoside-phosphate to yield the final product, this compound. nih.gov

This pathway highlights the compound's role as a significant carbon sink, linking the metabolism of hexoses with that of glycerol. nih.gov

Enzymatic Synthesis via Transgalactosylation

Beyond its natural biosynthesis, this compound can be synthesized enzymatically through a process called transgalactosylation. This method utilizes enzymes, typically β-galactosidases, to transfer a galactose unit from a donor substrate (like lactose (B1674315) or p-nitrophenyl-β-galactoside) to an acceptor molecule, in this case, glycerol. mpg.desrce.hr This process is kinetically controlled, where the synthesis reaction competes with the hydrolysis of the galactose donor. mpg.desrce.hr

A variety of microbial β-galactosidases have been explored for the synthesis of galactosylglycerol (B43771). The choice of enzyme is critical as its origin significantly influences the balance between the desired transgalactosylation and the competing hydrolysis reaction. nih.gov

Escherichia coli : The β-galactosidase from E. coli has been shown to be an effective catalyst for transgalactosylation. Studies have demonstrated its high affinity for galactosyl donors. srce.hrresearchgate.net

Kluyveromyces lactis : β-galactosidase from the yeast K. lactis is another widely used enzyme for this purpose. It has been successfully employed in the synthesis of galactosylglycerol from galactose and glycerol through a reverse hydrolysis reaction, which is a specific type of transgalactosylation where water content is low. researchgate.netnih.gov

Aspergillus oryzae : Enzymes from fungal sources like A. oryzae are also utilized. β-galactosidases from this organism have demonstrated high transgalactosylation activity, making them suitable for producing galacto-oligosaccharides, including galactosylglycerol. nih.gov

The effectiveness of these enzymes is often compared based on their transgalactosylation/hydrolysis ratio, a key parameter indicating their synthetic capability. srce.hrresearchgate.net

Maximizing the yield of this compound through enzymatic synthesis requires careful optimization of several reaction parameters.

Substrate Ratio: The molar ratio of the acceptor (glycerol) to the donor (e.g., galactose or lactose) is a critical factor. A high concentration of the acceptor molecule can favor the transgalactosylation reaction over hydrolysis. For instance, in a system using β-galactosidase from K. lactis, a glycerol to galactose molar ratio of 10 was found to be optimal. nih.gov

pH: The pH of the reaction medium affects the enzyme's activity and stability. Most β-galactosidases function optimally in a pH range of 6.0 to 7.5. For the synthesis of galactosylglycerol using the K. lactis enzyme, a pH of 6.5 was identified as optimal. nih.gov

Temperature: Temperature influences the reaction rate. An optimal temperature balances high enzyme activity with enzyme stability. A study using K. lactis β-galactosidase found 40°C to be the optimal temperature for galactosylglycerol production. nih.gov

The following table summarizes the optimized conditions for galactosylglycerol synthesis using β-galactosidase from Kluyveromyces lactis.

| Parameter | Optimal Value | Reference |

| Enzyme Source | Kluyveromyces lactis | nih.gov |

| Temperature | 40°C | nih.gov |

| pH | 6.5 | nih.gov |

| Substrate Molar Ratio (Glycerol:Galactose) | 10:1 | nih.gov |

| Reaction Time | 24 hours | nih.gov |

| Final Yield | 116.47 mg/mL | nih.gov |

This interactive table summarizes key optimized parameters for the enzymatic synthesis of galactosylglycerol.

The enzymatic synthesis of galactosylglycerol follows a two-step mechanism. srce.hr First, the β-galactosidase cleaves the galactosyl donor, forming a covalent galactosyl-enzyme intermediate. mpg.de In the second step, this intermediate can be attacked by one of two nucleophiles: water, leading to hydrolysis and the release of galactose, or the hydroxyl group of an acceptor molecule like glycerol, resulting in transgalactosylation and the formation of galactosylglycerol. mpg.de

Integration with Glycerol Metabolism in Microorganisms

The synthesis and degradation of this compound are closely linked to the central glycerol metabolism in many microorganisms. Glycerol is a key substrate for phospholipid biosynthesis and can also be used as a carbon and energy source. nih.gov The availability of intracellular glycerol or its phosphorylated form, glycerol-3-phosphate, directly influences the potential for galactosylglycerol biosynthesis.

Glycerol dehydrogenase (GlyDH) is an enzyme that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (glycerone). wikipedia.orgnih.gov This reaction is a key step in the anaerobic metabolism of glycerol in many bacteria. wikipedia.org While the endogenous biosynthesis of floridoside primarily utilizes glycerol-3-phosphate derived from the glycolytic pathway, the broader metabolic network connects glycerol pools that can be influenced by GlyDH activity.

In microbial systems engineered for producing compounds from glycerol, the activity of enzymes like GlyDH is part of a complex metabolic network. nih.gov The channeling of glycerol towards either energy production (via GlyDH and subsequent pathways) or biosynthetic pathways (like the formation of galactosylglycerol) is tightly regulated. For instance, the enzyme glycerol-3-phosphate dehydrogenase (GPDH), which produces the direct precursor for floridoside synthesis, competes for the same substrate pool as other glycerol-utilizing enzymes. nih.gov Therefore, the activity of glycerol dehydrogenase can indirectly influence the availability of glycerol for conversion into glycerol-3-phosphate and subsequent incorporation into this compound.

Genetic and Regulatory Control of Biosynthetic Enzymes (e.g., lac Operon Involvement)

The enzymatic production of this compound is intrinsically linked to the genetic regulation of enzymes capable of synthesizing this compound, primarily through transgalactosylation reactions catalyzed by β-galactosidase. The expression of β-galactosidase in many bacteria, most notably Escherichia coli, is under the stringent control of the lac operon, a classic model of gene regulation. ableweb.orgwikipedia.org

The lac operon is an inducible operon, meaning its transcription is activated in the presence of a specific inducer molecule. nih.gov This regulatory system ensures that the enzymes necessary for lactose metabolism are only produced when lactose is available as a carbon source, preventing wasteful energy expenditure by the cell. wikipedia.orgbccampus.ca The operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA. wikipedia.orgbccampus.ca

The lacZ gene encodes for β-galactosidase, the enzyme that hydrolyzes lactose into glucose and galactose. wikipedia.orgableweb.org The lacY gene codes for β-galactoside permease, a membrane protein that facilitates the transport of lactose into the cell. wikipedia.org Finally, the lacA gene encodes β-galactoside transacetylase. wikipedia.org

The regulation of the lac operon is governed by two primary mechanisms: the LacI repressor and catabolite activator protein (CAP).

The LacI Repressor: In the absence of an inducer, the LacI repressor protein binds to the operator region of the lac operon, physically blocking RNA polymerase from transcribing the structural genes. ableweb.orgbccampus.ca When an inducer, such as allolactose (B1665239) (an isomer of lactose), is present, it binds to the repressor protein, causing a conformational change that prevents it from binding to the operator. nih.gov This allows transcription to proceed. khanacademy.org Isopropyl-β-D-thiogalactopyranoside (IPTG) is a non-metabolizable analog of allolactose that is often used experimentally to induce the lac operon. wikipedia.org

This compound , as a β-galactoside, can act as a substrate for β-galactosidase. glpbio.commedchemexpress.com Its presence could potentially influence the induction of the lac operon, leading to the synthesis of the very enzyme that can act upon it.

Catabolite Repression: The second layer of regulation is mediated by glucose levels. When glucose is abundant, the cell preferentially utilizes it as a carbon source, and the lac operon is repressed, even in the presence of lactose. wikipedia.org This phenomenon, known as catabolite repression, is controlled by the concentration of cyclic AMP (cAMP) and the catabolite activator protein (CAP). bccampus.ca When glucose levels are low, cAMP levels rise and form a complex with CAP. This cAMP-CAP complex binds to a specific site near the promoter of the lac operon, enhancing the binding of RNA polymerase and significantly increasing the rate of transcription. bccampus.ca Conversely, high glucose levels lead to low cAMP levels, preventing the formation of the cAMP-CAP complex and thus reducing the expression of the lac operon. pnas.org

The interplay of these two regulatory mechanisms ensures a finely tuned response to the availability of different carbon sources, allowing for the efficient production of enzymes like β-galactosidase when required for the metabolism of compounds such as this compound.

| Element | Type | Function | Interaction |

|---|---|---|---|

| lacI | Gene | Encodes the LacI repressor protein. | Repressor protein binds to the operator. |

| Promoter | DNA Sequence | Binding site for RNA polymerase. | Initiates transcription of the structural genes. |

| Operator | DNA Sequence | Binding site for the LacI repressor. | When bound by the repressor, transcription is blocked. |

| lacZ | Structural Gene | Encodes β-galactosidase. | Hydrolyzes β-galactosides. |

| lacY | Structural Gene | Encodes β-galactoside permease. | Transports β-galactosides into the cell. |

| lacA | Structural Gene | Encodes β-galactoside transacetylase. | Transfers an acetyl group to β-galactosides. |

| CAP Site | DNA Sequence | Binding site for the cAMP-CAP complex. | Enhances RNA polymerase binding to the promoter. |

| Molecule | Role | Effect on lac Operon | Mechanism |

|---|---|---|---|

| Glucose | Catabolite | Repression | Lowers cAMP levels, preventing cAMP-CAP complex formation. |

| Lactose | Inducer | Induction | Converted to allolactose, which inactivates the LacI repressor. wikipedia.org |

| Allolactose | Inducer | Induction | Binds to the LacI repressor, preventing it from binding to the operator. nih.gov |

| IPTG | Gratuitous Inducer | Strong Induction | Binds to and inactivates the LacI repressor; not metabolized by β-galactosidase. wikipedia.org |

| This compound | Substrate/Potential Inducer | Potential Induction | As a β-galactoside, it can be a substrate and may act as an inducer by interacting with the LacI repressor. glpbio.commedchemexpress.com |

Biological Functions and Mechanistic Insights

Role in Membrane Structure and Dynamics

The (2S)-Glycerol-O-beta-D-galactopyranoside moiety is a key hydrophilic headgroup in galactolipids, which are major components of certain biological membranes, particularly the thylakoid membranes of plant chloroplasts. researchgate.netfrontiersin.org In these structures, they are more abundant than phospholipids, a strategy thought to conserve phosphate (B84403) for other essential metabolic processes. frontiersin.org

Contribution to Fluidity and Stability of Biological Membranes

The physicochemical properties of the galactosylglycerol (B43771) headgroup are critical to the structure and stability of the membranes they inhabit. The most abundant galactolipid, monogalactosyldiacylglycerol (B12364196) (MGDG), which features this headgroup, is known as a "non-bilayer forming lipid." frontiersin.org Due to the small size of the galactose headgroup relative to its acyl chains, MGDG has a cone-like shape that induces negative curvature stress in the membrane. frontiersin.org This property is vital for the dynamic organization of thylakoid membranes, which are characterized by highly curved regions.

Atomistic simulations and experimental studies on related glycolipids provide further insight into how the galactose moiety affects membrane dynamics. The galactose headgroup can form a substantial network of hydrogen bonds with neighboring lipids and water molecules. nih.govtue.nl This hydrogen bonding leads to stronger, more ordered packing of the lipids, which in turn increases the nanomechanical stability and rigidity of the membrane. tue.nlnih.gov Consequently, the lateral diffusion of lipids within the membrane is significantly slowed, leading to decreased membrane fluidity. nih.gov

Impact of Galactosyl Headgroups on Membrane Properties

| Property | Observation | Mechanism | References |

|---|---|---|---|

| Membrane Stability | Increased nanomechanical stability and rigidity. | Extensive hydrogen bonding network formed by the galactose headgroup with adjacent lipids. | tue.nlnih.gov |

| Membrane Fluidity | Decreased lateral diffusion of lipids (slower movement). | Stronger intermolecular interactions and increased packing order due to hydrogen bonds. | nih.gov |

| Membrane Structure | Induces negative curvature (as MGDG); the MGDG/DGDG ratio is critical for bilayer stability. | The cone shape of MGDG favors non-bilayer phases, essential for the architecture of thylakoid membranes. | frontiersin.org |

Involvement in Cellular Recognition and Signaling Pathways

Glycolipids, which incorporate the this compound structure, are strategically located on the outer leaflet of the plasma membrane, where they play a pivotal role in how cells interact with their environment. nih.gov

Interaction as a Glycolipid Component in Cell-to-Cell Communication

The carbohydrate portion of glycolipids extends into the extracellular space and functions as a recognition site. nih.govyoutube.com These sugar motifs can be recognized by specific proteins on other cells, facilitating cell-to-cell adhesion and communication. nih.gov They are also recognized by carbohydrate-binding proteins known as lectins. mdpi.com Galectins, a specific family of lectins that bind to galactose-containing glycans, can cross-link glycolipids and glycoproteins on the cell surface. mdpi.com This cross-linking organizes the membrane into dynamic microdomains or lattices that regulate the activity of membrane receptors and control signaling pathways involved in cell adhesion, proliferation, and differentiation. mdpi.com

In plants, galactolipids like MGDG and DGDG are not just structural components but also function as signaling precursors. They play distinct and non-redundant roles in regulating systemic acquired resistance (SAR), a plant-wide immune response. nih.gov MGDG is involved in the biosynthesis of the SAR signals azelaic acid and glycerol-3-phosphate, while DGDG contributes to nitric oxide and salicylic (B10762653) acid biosynthesis pathways. nih.gov This demonstrates that glycolipids containing the galactosylglycerol structure are integral to complex signaling cascades.

Modulation of Immune Responses (as part of specific glycolipids in research models)

Glycolipids containing the galactosylglycerol moiety are recognized by the immune system and can modulate its activity. While much of the research has focused on α-linked galactosylceramides, which are potent activators of Natural Killer T (NKT) cells, other related glycolipids also exhibit immunomodulatory properties. nih.govmdpi.com

Plant-derived galactolipids (MGDG and DGDG) have been linked to anti-inflammatory effects, partly through their ability to regulate the levels of signaling molecules like nitric oxide. nih.gov Furthermore, glycosphingolipids are broadly involved in both innate and acquired immunity, sometimes acting as receptors for pathogens, which highlights their role as an interface between the host and microbes. nih.gov

Research on simpler, related compounds provides additional evidence. Glycerol (B35011) monolaurate (GML), a monoglyceride, and its synthetic derivatives have been shown to suppress human T cell activation. nih.gov One of the derivatives studied featured a beta-d-glucopyranoside headgroup, which is structurally similar to the galactose moiety of this compound. nih.gov This suggests that even simple glycolipids consisting of a glycerol backbone, a single fatty acid, and a sugar headgroup can directly influence immune cell function. These findings support the concept that glycolipids incorporating the this compound structure can serve as modulators of the immune response.

Function as a Substrate for Specific Enzymes and Transport Systems

The this compound molecule, particularly its stereoisomer (2R)-Glycerol-O-beta-D-galactopyranoside, is well-established as a substrate for several key proteins involved in carbohydrate metabolism and transport, most notably within the lac operon of Escherichia coli. It serves as a substrate for the lactose (B1674315) repressor protein, the galactose-binding protein, and the β-methylgalactoside transport system.

Substrate Activity for β-Galactosidase

The most prominent enzymatic interaction of this compound is with β-galactosidase (EC 3.2.1.23). This enzyme catalyzes the hydrolysis of the β-glycosidic bond, cleaving the molecule into D-galactose and glycerol. hmdb.ca The specificity of β-galactosidase for the β-D-galactopyranoside linkage makes galactosylglycerol an effective substrate.

Conversely, β-galactosidase can also be used to synthesize galactosylglycerol through a process called reverse hydrolysis. A study demonstrated that β-galactosidase from the yeast Kluyveromyces lactis can efficiently catalyze the reaction between galactose and glycerol to produce a mixture of (2R)- and (2S)-3-O-β-D-galactopyranosyl-glycerol, highlighting the reversible nature of the enzyme's activity on this substrate. nih.gov

Enzymatic Interactions of Galactosylglycerol

| Enzyme/Protein | Interaction Type | Outcome | References |

|---|---|---|---|

| β-Galactosidase | Substrate | Hydrolysis of the β-glycosidic bond to yield D-galactose and glycerol. | hmdb.ca |

| β-Galactosidase | Product (Reverse Hydrolysis) | Synthesis from D-galactose and glycerol. | nih.gov |

| Lactose Repressor Protein | Substrate/Ligand | Binds to the repressor, involved in the regulation of the lac operon. | |

| Galactose-Binding Protein | Substrate/Ligand | Binds to the protein, which is part of a transport system. | |

| β-Methylgalactoside Transport System | Substrate | Transported across the cell membrane. |

Interaction with Lactose Repressor and Galactose-Binding Proteins

This compound has been identified as a substrate for the lactose repressor protein and the galactose-binding protein in Escherichia coli. caymanchem.comnih.gov The interaction with the lactose repressor is noteworthy as this protein is a central component of the lac operon, a classic model for gene regulation. The ability of this compound to bind to the repressor suggests its potential role in modulating the expression of genes involved in lactose metabolism.

The galactose-binding protein, a key component of the β-methylgalactoside transport system, also recognizes this compound as a substrate. caymanchem.comnih.gov This interaction is fundamental for the subsequent transport of the compound across the bacterial cell membrane. The binding affinity and specificity of these proteins for this compound are critical determinants of its metabolic fate within the cell.

Role in β-Methylgalactoside Transport Systems

The β-methylgalactoside transport system in Escherichia coli is a well-characterized active transport system responsible for the uptake of various galactosides. This compound is a recognized substrate for this transport system. caymanchem.comnih.govnih.govnih.gov Research has elucidated the kinetics of its entry into the cell, demonstrating that it follows Michaelis-Menten kinetics. nih.govnih.gov

Studies have determined the kinetic parameters for the transport of D-glycerol-β-D-galactoside, providing insights into the efficiency of the transport system for this particular substrate. The transport activity is closely linked to the synthesis of the galactose-binding protein, which is regulated by the cell cycle. nih.govpnas.org This coordinated regulation ensures that the uptake of galactosides like this compound is aligned with the metabolic needs of the cell.

Kinetic Parameters of the β-Methylgalactoside Transport System for Various Substrates

| Substrate | Km (μM) | Vmax (nmol/min per mg protein) | Ki (μM) |

|---|---|---|---|

| D-Galactose | 0.4 | 15 | - |

| D-Glycerol-β-D-galactoside | 8 | 25 | - |

| β-Methyl-D-galactoside | 0.7 | 12 | 7 |

Protective Roles in Abiotic Stress Responses (e.g., Freezing and Desiccation Stress in Biomaterials Research)

This compound, commonly known as floridoside in the context of red algae, plays a significant protective role against abiotic stresses such as freezing and desiccation. researchgate.netresearchgate.netresearchgate.net It functions as a compatible solute, a small organic molecule that accumulates in high concentrations within cells to maintain osmotic balance without interfering with cellular processes. nih.govyork.ac.ukfrontiersin.org

In response to desiccation stress, as experienced by intertidal algae like Pyropia haitanensis during low tide, there is a marked increase in the intracellular concentration of floridoside. researchgate.net This accumulation helps to protect the cell from dehydration damage. The genes responsible for the synthesis of its precursor, glycerol-3-phosphate, are upregulated during desiccation, indicating a regulated response to water stress. researchgate.net

The cryoprotective properties of floridoside are also of significant interest in biomaterials research. Cryoprotectants are substances that protect biological tissue from damage caused by freezing. wikipedia.org Floridoside, by increasing the solute concentration within cells, helps to reduce the amount of ice formed at any given temperature, thereby mitigating mechanical damage from ice crystals. nih.gov This mechanism is crucial for the survival of organisms in cold environments and provides a model for the development of novel cryopreservation techniques for biomaterials. The study of how floridoside and other compatible solutes protect cellular structures and functions during freezing and drying is a key area of research for improving the long-term storage of biological samples.

Role of Floridoside in Abiotic Stress Response

| Stress Type | Organism/System | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Desiccation | Red Alga (Pyropia haitanensis) | Increased intracellular concentration of floridoside. researchgate.net | Acts as an osmolyte to protect against dehydration damage. researchgate.net |

| Freezing | General (Biomaterials Research) | Protects biological tissue from freezing damage. | Increases intracellular solute concentration, reducing ice formation and preventing mechanical damage. nih.gov |

| High Salinity | Red Alga (Galdieria sulphuraria) | Accumulation of floridoside. nih.govresearchgate.net | Functions as a compatible solute for osmotic acclimation. nih.govyork.ac.uk |

Chemical Synthesis and Derivative Design

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches to synthesizing (2S)-Glycerol-O-beta-D-galactopyranoside leverage the high stereospecificity of enzymes combined with the versatility of chemical reactions. A common strategy involves the enzymatic formation of the glycosidic bond between galactose and glycerol (B35011), followed by chemical manipulation of protecting groups.

One prominent enzymatic method is the reverse hydrolysis or transglycosylation reaction catalyzed by β-galactosidases. semanticscholar.orgnih.govnih.gov In a typical reverse hydrolysis process, D-galactose and glycerol are reacted in a concentrated aqueous solution with a β-galactosidase. The enzyme catalyzes the formation of the β-glycosidic linkage. A notable study utilized β-galactosidase from Kluyveromyces lactis to produce a mixture of (2R)- and (2S)-3-O-β-D-galactopyranosyl-glycerol. semanticscholar.orgnih.gov The reaction conditions were optimized to maximize the yield of galactosylglycerol (B43771).

The process typically begins with the chemical protection of the glycerol molecule to ensure regioselective glycosylation. For instance, 1,2-O-isopropylidene-sn-glycerol can be used as the acceptor. This protected glycerol is then subjected to glycosylation with a protected galactose donor, such as acetobromogalactose, under Koenigs-Knorr conditions. sci-hub.se Following the formation of the glycosidic bond, the protecting groups are removed through chemical hydrolysis to yield the final product. This multi-step chemical synthesis, however, can be complex.

Enzymatic synthesis offers a more direct route. For example, β-galactosidase from Kluyveromyces lactis has been used to achieve a galactose conversion of 55.88% under optimized conditions, yielding 116.47 mg/ml of galactosylglycerol. semanticscholar.orgnih.gov The optimal conditions for this specific enzymatic synthesis are detailed in the table below.

| Parameter | Optimal Condition |

| Enzyme Source | β-galactosidase from Kluyveromyces lactis |

| Enzyme Amount | 240 U/ml |

| Temperature | 40 °C |

| Time | 24 h |

| Buffer Amount | 60% (v/v) |

| pH | 6.5 |

| Substrate Molar Ratio (glycerol:galactose) | 10:1 |

This table presents the optimized reaction conditions for the synthesis of galactosylglycerol using β-galactosidase from Kluyveromyces lactis. semanticscholar.orgnih.gov

Stereoselective Synthesis of Isomers and Analogues

The stereochemistry of the glycerol moiety is crucial for the biological activity of galactosylglycerols. The synthesis of the specific (2S) isomer requires stereoselective methods. While enzymatic synthesis often produces a racemic mixture of (2R) and (2S) isomers, chemoenzymatic strategies can be employed to achieve high stereoselectivity. semanticscholar.orgnih.gov

One effective method for obtaining enantiomerically pure this compound is through the enzymatic resolution of a racemic mixture of a suitable precursor. Lipases are particularly useful for this purpose due to their high stereoselectivity. For instance, a racemic mixture of a protected glycerol derivative can be selectively acylated by a lipase (B570770), resulting in the separation of the two enantiomers. Subsequent chemical steps can then be used to synthesize the desired (2S)-galactosylglycerol.

Lipases such as those from Pseudomonas cepacia (LPS) and Candida antarctica (LCA) have demonstrated high regio- and diastereoselectivity in the acylation of glycoglycerols. researchgate.net For example, LPS has been shown to yield the 2S-1-O-acetyl derivative, while LCA produces the (2R)-diastereoisomer. researchgate.net This enzymatic resolution is a key step in obtaining the enantiomerically pure building blocks for the synthesis of this compound.

The synthesis of analogues of this compound can be achieved by using modified starting materials. For example, by replacing galactose with other monosaccharides, a variety of glycosylglycerol analogues can be synthesized. Similarly, modifications to the glycerol backbone can be introduced chemically prior to the enzymatic glycosylation step.

Design and Synthesis of Acylated Glycoglycerolipid Derivatives

The introduction of fatty acid chains onto the glycerol moiety of this compound transforms the hydrophilic molecule into an amphiphilic glycoglycerolipid. This acylation can be achieved through both chemical and enzymatic methods.

Enzymatic acylation using lipases is a highly effective and regioselective method. researchgate.net Lipases can catalyze the esterification of the primary hydroxyl groups of the glycerol moiety with various fatty acids. The choice of lipase can influence the position of acylation. For instance, lipases have been used to monoacylate glycoglycerols, yielding 1-O-acylglycoglycerolipids. researchgate.net The use of 2,2,2-trifluoroethyl esters of long-chain carboxylic acids as acyl carriers in these reactions has proven to be efficient. researchgate.net

Chemical acylation methods typically involve the use of protecting groups to selectively acylate the desired hydroxyl groups of the glycerol backbone. However, these methods can be less regioselective and may lead to the formation of byproducts.

The structural characterization of the synthesized acylated glycoglycerolipids is essential to confirm their chemical structure, including the position of the fatty acid chains and the stereochemistry of the molecule. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). semanticscholar.orgnih.gov

NMR Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to elucidate the structure of these molecules. ¹H NMR provides information about the protons in the molecule, including their chemical environment and coupling constants, which can help determine the anomeric configuration of the glycosidic bond and the position of the acyl chains. ¹³C NMR provides information about the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for a complete structural assignment.

Mass Spectrometry: MS is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition.

Development of Modified Glycosylglycerol Structures

The development of modified glycosylglycerol structures aims to explore new derivatives with potentially enhanced or novel biological activities. One approach to modifying the glycosylglycerol scaffold is through the synthesis of 2,3-unsaturated derivatives.

These unsaturated glycosides can be prepared from glycals (1,2-unsaturated sugars) via a Lewis acid-catalyzed allylic rearrangement reaction, also known as the Ferrier type-I rearrangement. nih.gov In this reaction, a glycal is reacted with a glycerol derivative in the presence of a Lewis acid catalyst to yield the corresponding 2,3-unsaturated glycosyl glycerol. This method provides a route to a class of modified glycosylglycerols with a double bond in the sugar ring, which can serve as a handle for further chemical modifications.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the synthesized derivatives influences their biological activity. For glycoglycerolipids, SAR studies have revealed that several structural features are important for their biological effects. nih.govnih.govresearchgate.net

The key findings from SAR studies on glycoglycerolipids are summarized below:

| Structural Feature | Influence on Biological Activity |

| Integrity of the Glycoglycerolipid Structure | Essential for activity. Modifications such as replacing the 6-oxygen of the sugar with nitrogen or sulfur, or substituting the glycerol with a methyl group, can significantly reduce activity. researchgate.net |

| Acyl Chain Length | The length of the fatty acid chain attached to the glycerol moiety is a critical determinant of activity. For some biological activities, a hexanoyl (C6) chain has been found to be optimal. researchgate.net |

| Position of the Ester Function | The position of the fatty acid on the glycerol backbone can influence the activity, but the acyl chain length is generally considered more important. researchgate.net |

| Nature of the Sugar Moiety | The type of sugar can impact the biological activity, but again, the acyl chain appears to play a a more dominant role in many cases. researchgate.net |

These SAR studies provide valuable insights for the design of new and more potent glycoglycerolipid derivatives with potential therapeutic applications.

Evaluation of Biological Activities in Research Models (e.g., Anti-inflammatory, Anti-tumor Promoting, Antimicrobial Effects)

The biological activities of this compound and its derivatives have been investigated in various research models, revealing potential anti-tumor promoting, anti-inflammatory, and antimicrobial properties. These studies often involve the synthesis of analogues to explore structure-activity relationships.

Anti-tumor Promoting Effects

Research into the anti-tumor-promoting effects of galactosylglycerol derivatives has utilized both in vitro and in vivo models. A primary screening method involves testing the compounds' ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.govnih.gov

In one study, several glycoglycerolipid analogues were evaluated for their anti-tumor-promoting effects in a two-stage mouse skin carcinogenesis test using dimethylbenz[a]anthracene (DMBA) as the initiator and TPA as the promoter. nih.govresearchgate.net Among the compounds tested were deacylated galactosylglycerol structures, including 1-O-β-D-galactopyranosyl-sn-glycerol and 3-O-β-D-galactopyranosyl-sn-glycerol. nih.govresearchgate.net All tested compounds, including the deacylated galactosylglycerols, demonstrated noteworthy anti-tumor-promoting effects on mouse skin. nih.govresearchgate.net

Further studies on glycoglycerolipid analogues have indicated that the presence of a free hydroxymethylene group on the glycerol-like aglycone moiety is closely related to the anti-tumor-promoting activity. nih.gov Analogues lacking the complete glycerol backbone were found to be less active than the reference 2-O-β-D-galactopyranosylglycerol derivatives, suggesting the importance of this structural feature. nih.govresearchgate.net The length of acyl chains attached to the molecule also plays a significant role, with research on related compounds indicating that a six-carbon chain may provide maximum effect. researchgate.net

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| 1-O-hexanoyl-2-O-beta-D-galactopyranosyl-sn-glycerol | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Remarkable anti-tumor-promoting effects; most active among those studied. | nih.govresearchgate.net |

| 1-O-beta-D-galactopyranosyl-sn-glycerol | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Exhibited remarkable anti-tumor-promoting effects. | nih.gov |

| 3-O-beta-D-galactopyranosyl-sn-glycerol | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Exhibited remarkable anti-tumor-promoting effects. | nih.gov |

| β-D-galactosyl-ethylene glycol derivatives | Inhibition of EBV-EA activation in Raji cells | Less active than reference 2-O-β-D-galactopyranosylglycerol derivatives. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

While direct anti-inflammatory studies on this compound are limited in the provided research, investigations into its isomer, floridoside (2-O-α-D-galactopyranosyl glycerol), offer insights into potential related activities. Floridoside, extracted from red algae, has been shown to possess immune regulatory properties. nih.gov Specifically, it acts as a potent activator of the classical complement pathway, a key component of the innate immune system. nih.govkisti.re.kr This activation is mediated by the recruitment of natural IgM. nih.govkisti.re.kr Such immunomodulatory activity is significant as the complement system plays a role in the therapeutic action of some cancer treatments. nih.gov

Furthermore, floridoside has demonstrated antioxidant properties, which are often linked to anti-inflammatory mechanisms. nih.govresearchgate.net It has been reported to inhibit the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govresearchgate.net This suggests that galactosylglycerols may exert protective effects against cellular stress, a hallmark of inflammatory conditions.

Antimicrobial Effects

The antimicrobial potential of galactopyranoside derivatives has been explored through the synthesis and evaluation of various esters. Natural and synthetic galactopyranoside-based esters have drawn attention for their biological activities. mdpi.com

In one study, a series of methyl β-D-galactopyranoside derivatives were synthesized by incorporating different acyl chains. nih.gov The antimicrobial activities of these synthesized compounds were tested in vitro against several human pathogenic bacteria. The results indicated that the introduction of acyl moieties could enhance antibacterial activity, with some derivatives exhibiting broad-spectrum activity while others were active against specific bacteria. nih.gov For example, derivatives containing lauroyl and chloro-aromatic chains showed potent activity against both bacterial and fungal pathogens. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for the most active compounds, confirming their efficacy. nih.gov While these derivatives are based on a methyl galactopyranoside, the findings suggest that acylation of this compound could similarly yield compounds with antimicrobial properties.

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Selectively acylated methyl β-D-galactopyranosides | Human pathogenic bacteria (Gram-positive and Gram-negative) | Acyl moiety incorporation enhanced antibacterial activity. Compounds with lauroyl and chloro-aromatic chains showed broad-spectrum activity. | nih.gov |

| Selectively acylated methyl β-D-galactopyranosides | Phyto-fungi (e.g., A. niger, A. flavus) | Synthesized analogs showed potential as a source of novel antifungal agents. | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of (2S)-Glycerol-O-beta-D-galactopyranoside in solution. nih.govsemanticscholar.orgspringernature.com Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, every proton and carbon atom in the molecule can be assigned, and the connectivity and stereochemistry can be established. bohrium.com

NMR spectroscopy provides a detailed picture of the molecule's covalent structure. 1D ¹H and ¹³C NMR spectra give initial information about the number and types of atoms present. bohrium.comnih.gov For instance, the ¹H NMR spectrum shows characteristic signals for the anomeric proton, other sugar ring protons, and the glycerol (B35011) moiety protons. nih.gov

2D NMR experiments are then used to piece the structure together:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of the proton network within the galactose and glycerol units. bohrium.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying the glycosidic linkage between the galactose C1' and the glycerol moiety.

NMR is essential for confirming the stereochemistry of the glycosidic bond and the conformation of the sugar ring. nih.govspringernature.com

Anomeric Configuration: The configuration at the anomeric carbon (C1' of galactose) is determined to be either α or β. This is typically established by the coupling constant (³J) between the anomeric proton (H1') and the adjacent proton (H2') in the ¹H NMR spectrum. A large coupling constant (around 8 Hz) is characteristic of a trans-diaxial relationship between H1' and H2', which confirms the β-anomeric configuration. creative-proteomics.com The chemical shift of the anomeric carbon in the ¹³C NMR spectrum also provides this information; β-anomers typically resonate at a lower field (higher ppm value) than α-anomers. nih.gov

Ring Form: The ¹³C NMR chemical shifts are used to determine the ring size of the carbohydrate. The observed chemical shifts for the carbon atoms of the galactose unit in this compound are consistent with a six-membered pyranose ring, as a five-membered furanose ring would exhibit significantly different chemical shifts. researchgate.net

The table below presents typical NMR data used in the structural characterization of the galactopyranoside moiety.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlation / Information |

| H-1' (Anomeric) | ~4.4 | ~104 | Coupling constant (³JH1',H2') of ~8 Hz confirms β-configuration. creative-proteomics.com |

| C-1' (Anomeric) | - | ~104 | Chemical shift is characteristic of a β-galactopyranoside. nih.gov |

| H-2' to H-6' | ~3.5 - 3.9 | - | Complex region, assigned using COSY and HSQC. |

| C-2' to C-5' | - | ~69 - 76 | Shifts confirm the pyranose ring form. researchgate.net |

| C-6' | - | ~62 | Characteristic shift for the primary alcohol carbon. |

| Glycerol Protons | ~3.6 - 4.0 | - | Assigned using COSY and correlated to carbons via HSQC. |

| Glycerol Carbons | - | ~63 - 72 | Assigned using HSQC and HMBC. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structural details of compounds like this compound. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly effective method for its analysis. researchgate.netresearchgate.net

In these analyses, the compound is typically ionized using negative ion mode electrospray ionization (ESI). nih.gov For this compound, this process generates a deprotonated molecular ion [M-H]⁻, which is observed at a mass-to-charge ratio (m/z) of 253. researchgate.netresearchgate.net This primary ion confirms the molecular mass of the compound. nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion ([M-H]⁻ at m/z 253) is isolated and fragmented by collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a unique signature for the molecule. Studies have identified characteristic product ions at m/z 119 and m/z 89. researchgate.netresearchgate.net These specific fragments are chosen for selective reaction monitoring (SRM), a highly sensitive and selective quantitative analysis method. researchgate.netresearchgate.net The transition from the precursor ion to these product ions is achieved at specific collision energies, for instance, m/z 253 → 119 at 20 eV and m/z 253 → 89 at 21 eV. researchgate.netresearchgate.net This detailed fragmentation data is essential for the unambiguous identification and quantification of this compound in complex biological samples, such as extracts from red algae. researchgate.net

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|

| 253 | 119 | 20 | researchgate.netresearchgate.net |

| 253 | 89 | 21 | researchgate.netresearchgate.net |

Integration of Computational Approaches for Structural and Interaction Studies

Computational chemistry offers powerful tools to complement experimental data by providing insights into the three-dimensional structure and dynamic behavior of molecules at an atomic level. mdpi.com For compounds like this compound, computational approaches such as molecular docking and molecular dynamics simulations are invaluable for predicting and analyzing their interactions with biological macromolecules. lidsen.com These methods can help understand the structural basis of a compound's biological activity.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com In the context of this compound, docking could be used to investigate its potential binding modes within the active site of enzymes or receptors. This method involves placing the ligand (the galactoside) into various positions and conformations within the binding site of a protein and scoring each pose based on factors like intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.gov Studies on similar methyl β-D-galactopyranoside analogs have used molecular docking to identify potential inhibitors of viral proteases, demonstrating the utility of this approach in drug discovery. mdpi.comnih.gov The results, often expressed as binding affinity or energy (in kcal/mol), indicate the stability of the ligand-protein complex. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. lidsen.comnih.gov An MD simulation can be performed on a ligand-protein complex predicted by molecular docking to assess its stability and to observe conformational changes. mdpi.commdpi.com The simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the complex in a simulated physiological environment. mdpi.com Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds over the simulation period. dovepress.com For example, a 150-ns molecular dynamics simulation study on galactopyranoside analogs confirmed the stability of docked complexes and their binding patterns within a target protein. mdpi.comnih.gov Such simulations are crucial for validating docking results and providing a more detailed understanding of the molecular interactions that govern the biological function of glycosides. mdpi.com

Applications in Biochemical and Biotechnological Research

Development of Novel Enzyme Substrates and Fluorescent Probes for Research Assays

(2S)-Glycerol-O-beta-D-galactopyranoside, and its (2R) stereoisomer, serve as valuable substrates for key enzymes in molecular biology, particularly the components of the lac operon in Escherichia coli. Research has established that (2R)-Glycerol-O-β-D-galactopyranoside is a substrate for β-galactosidase, the lactose (B1674315) transporter (lactose permease), and thiogalactoside transacetylase. nih.govnih.govnih.gov This broad substrate activity makes it a useful tool for studying the induction, transport, and enzymatic activity associated with this classic gene regulation system. nih.gov The specific stereochemistry and flexible structure of the molecule allow for precise recognition by the enzyme's active site, facilitating the effective hydrolysis of the glycosidic bond. nih.gov

The utility of galactopyranoside scaffolds extends to the development of sensitive reporter systems. While chromogenic substrates like X-Gal are standard for detecting β-galactosidase activity, fluorogenic substrates offer significantly higher sensitivity. researchgate.net Compounds such as Fluorescein di(β-D-galactopyranoside) (FDG) are designed to release a highly fluorescent molecule upon enzymatic cleavage by β-galactosidase. researchgate.net This principle allows for the detection of as few as five copies of the enzyme per cell and is widely used to monitor transfection efficiency, study promoter activity, and identify cells expressing lacZ reporter genes via fluorescence microscopy and flow cytometry. researchgate.net Recently, probes have been developed that combine a β-galactosidase-responsive unit with a photocleavable group, allowing for dual activation by enzymes and light for advanced applications in protein labeling and super-resolution microscopy. nih.gov The development of such probes relies on the fundamental principle of β-galactosidase's affinity for the galactopyranoside structure, as exemplified by this compound. nih.gov

Utilization in Biocatalytic Processes for Production of Value-Added Glycoconjugates

Biocatalysis offers a powerful route for the synthesis of complex carbohydrates like this compound and other valuable glycoconjugates, avoiding the need for complex protection-deprotection steps common in chemical synthesis. The biosynthesis of floridoside and its isomer, isofloridoside, in red algae is an enzymatic process. uni-hannover.deresearchgate.net It involves the condensation of UDP-galactose and glycerol-3-phosphate, catalyzed by enzymes identified as floridoside phosphate (B84403) synthase (a trehalose (B1683222) 6-phosphate synthase-like enzyme) and a subsequent phosphatase. uni-hannover.deresearchgate.netresearchgate.net

This natural enzymatic strategy provides a blueprint for in vitro biocatalytic production. Enzymes with transglycosylation activity are particularly well-suited for this purpose. For instance, sucrose (B13894) phosphorylase, which naturally catalyzes the reversible conversion of sucrose and phosphate to α-D-glucose 1-phosphate and fructose, can be used in a transglucosylation reaction. researchgate.net In the absence of phosphate, the enzyme can transfer the glucose moiety from sucrose to an acceptor molecule like glycerol (B35011), producing glucosylglycerol. researchgate.netsemanticscholar.org This process has been optimized for the industrial production of 2-O-(α-D-glucopyranosyl)-sn-glycerol (αGG), achieving high yields and regioselectivity. researchgate.netsemanticscholar.orgmdpi.com Similar enzymatic strategies, potentially using galactosyltransferases or engineered glycosidases (glycosynthases), could be applied for the efficient synthesis of this compound and its derivatives, using appropriate galactose donors. The use of whole-cell biocatalysts, which encapsulate the necessary enzymes, is also a promising approach to improve catalyst stability and efficiency for large-scale production. mdpi.com

Exploration in Biomaterial Preservation Technologies

This compound (floridoside) is recognized as a compatible solute, a class of small organic molecules that protect cells from environmental stresses like high salinity and extreme temperatures. nih.govuni-hannover.de This protective function has led to its exploration in biomaterial preservation, particularly as a cryoprotectant. Cryoprotective agents (CPAs) are vital for preventing cellular damage caused by ice crystal formation during freezing. nih.govresearchgate.net

Research has demonstrated the potential of floridoside as a protective agent for ultra-low temperature refrigeration. nih.gov Specific studies have highlighted its cryoprotective effects on microalgae and on surimi (a processed fish paste) during frozen storage. nih.gov The mechanism of action for compatible solutes like floridoside is linked to their ability to stabilize proteins and membranes and to modulate the properties of water, thereby reducing freezing-induced damage. uni-hannover.denih.gov This is analogous to the function of glycerol, a well-established cryoprotectant used for the preservation of various biological materials, including bone allografts and entomopathogenic nematodes. researchgate.netresearchgate.net The exploration of floridoside and other compatible solutes is driven by the need to reduce the concentration of potentially toxic CPAs like dimethyl sulfoxide (B87167) (DMSO). uni-hannover.deresearchgate.net

| Agent | Application Area | Observed Effect | Reference |

|---|---|---|---|

| Floridoside | Microalgae Cryopreservation | Demonstrated cryoprotective effect. | nih.gov |

| Floridoside | Surimi Frozen Storage | Effective in preserving quality during storage. | nih.gov |

| Glycerol | Bone Allograft Preservation | Allows for ambient temperature storage and maintains biomechanical strength. | researchgate.net |

| Glycerol | Human Cadaver Skin Preservation | Maintains structural integrity of the skin for use as allografts. | |

| Ectoine & L-proline | Human Endothelial Cell Cryopreservation | Improved recultivation efficiency and allowed for reduced DMSO concentration. | uni-hannover.deresearchgate.net |

Investigation of Antimicrobial Properties of Derivatives in in vitro Studies

While this compound itself is not primarily known for strong antimicrobial activity, chemical modification of the galactopyranoside structure has yielded derivatives with significant antibacterial and antifungal properties in in vitro studies. Research has focused on creating ester and alkyl derivatives to enhance their ability to disrupt microbial cells.

Acylated methyl β-D-galactopyranoside (β-MGP) derivatives have been synthesized and tested against a panel of pathogenic microbes. These studies found that certain derivatives exhibited notable zones of inhibition against both Gram-positive bacteria (e.g., Bacillus subtilis, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Similarly, valeroyl esters of methyl α-D-galactopyranoside demonstrated better antifungal than antibacterial activities. N-alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside (a related aminosugar glycoside) were found to inhibit the growth of Gram-positive bacteria and human pathogenic fungi, though they were inactive against Gram-negative bacteria. These findings indicate that the antimicrobial efficacy is highly dependent on the nature and position of the chemical modifications on the sugar backbone.

| Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Acyl derivatives of methyl β-D-galactopyranoside | Gram-positive and Gram-negative bacteria, Fungi (Aspergillus niger, Aspergillus flavus) | Compound 9 showed the best activity against B. subtilis (MIC 0.125 mg/L). Generally more active against Gram-negative bacteria and fungi. | |

| Valeroyl esters of methyl α-D-galactopyranoside | Gram-positive bacteria (Staphylococcus aureus), Fungi (Aspergillus niger, Candida albicans) | Weak to moderate activity against S. aureus. No activity against Gram-negative bacteria. Better antifungal activity observed. | |

| N-alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside | Gram-positive bacteria, Gram-negative bacteria, Fungi | Inhibited growth of Gram-positive bacteria and pathogenic fungi. No activity against Gram-negative bacteria. |

Assessment of Anti-Inflammatory and Anti-Tumor Promoting Activities in Pre-clinical Research Models

Glycoglycerolipids, including galactosylglycerol (B43771) structures, have been investigated for their potential as chemopreventive agents. Pre-clinical studies have assessed their ability to inhibit tumor promotion in mouse models. In one key study, several glycoglycerolipid analogues, including the deacylated structure 3-O-β-D-galactopyranosyl-sn-glycerol (an isomer of this compound), were evaluated in a two-stage mouse skin carcinogenesis test. This model uses a tumor initiator, dimethylbenz[a]anthracene (DMBA), followed by a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA).

The results showed that the tested galactosylglycerol compounds exhibited remarkable anti-tumor-promoting effects on mouse skin. The study also included acylated versions, finding that a 1-O-hexanoyl-2-O-β-D-galactopyranosyl-sn-glycerol derivative was particularly potent. These in vivo findings were supported by in vitro assays showing that the compounds could inhibit the TPA-induced activation of the Epstein-Barr virus early antigen (EBV-EA), a common screening method for anti-tumor promoters.

The anti-inflammatory properties of related glycosides have also been documented. For instance, oleanane-type triterpene glycosides isolated from marigold (Calendula officinalis) flowers showed marked anti-inflammatory activity against TPA-induced inflammation in mice. While the precise mechanisms are still under investigation, these preclinical findings suggest that galactosylglycerol structures are promising scaffolds for the development of novel anti-inflammatory and cancer chemopreventive agents.

Q & A

Q. Basic Research Focus

- Antiviral Assays : Use HIV/H9 cell models to measure IC50 values (e.g., acacetin-7-O-β-D-galactopyranoside showed anti-HIV activity via inhibition of viral replication ).

- Antimicrobial Testing : Broth microdilution assays (MIC/MBC determination) against bacterial/fungal strains .

Advanced Consideration : Address contradictory results (e.g., cytotoxicity vs. efficacy) by:

- Including viability controls (MTT assays).

- Validating target specificity using knockout strains or enzyme inhibitors (e.g., α-galactosidase blockers) .

How can enzyme-substrate interactions involving galactopyranosides be studied in glycobiology research?

Q. Basic Research Focus

- Enzyme Activity Assays : Use chromogenic substrates (e.g., 4-nitrophenyl-β-D-galactopyranoside) to quantify β-galactosidase activity via absorbance at 405 nm .

- Fluorogenic Probes : Fluorescein-di-β-D-galactopyranoside (FDG) for flow cytometry in viable cells .

Advanced Consideration : Substrate specificity can be probed using synthetic analogs (e.g., C12-FDG for membrane permeability studies) or glycan microarrays to map binding interactions .

What methodologies are employed to resolve contradictions in bioactivity data for galactopyranoside derivatives?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogenated vs. hydroxylated B-ring flavonoids) to identify critical functional groups .

- Metabolic Stability Testing : Use liver microsomes or plasma esterase assays to assess compound degradation .

- Data Normalization : Account for batch-to-batch variability in natural product extracts via LC-MS quantification of key markers .

How can computational tools enhance the study of galactopyranoside derivatives?

Q. Advanced Research Focus

- Molecular Docking : Predict binding modes to targets like HIV reverse transcriptase or bacterial lectins .

- ADMET Prediction : Tools like SwissADME to evaluate solubility, bioavailability, and toxicity .

- Quantum Mechanical Calculations : Optimize 3D conformations for NMR/X-ray validation .

What are the challenges in scaling up galactopyranoside synthesis for in vivo studies?

Q. Advanced Research Focus

- Protecting Group Strategy : Balance stability and ease of removal (e.g., benzyl vs. acetyl groups) .

- Regioselectivity : Use chemoenzymatic methods (e.g., glycosyltransferases) to improve yields in multi-step syntheses .

How can glycan-mediated biological processes be studied using galactopyranoside probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.